D-カルニチン

概要

説明

D-カルニチンは、エネルギー代謝において重要な役割を果たすアミノ酸誘導体です。それはカルニチンの2つの立体異性体の1つであり、もう1つはL-カルニチンであり、これは生物学的に活性な形態です。 しかし、D-カルニチンは生物学的に活性ではなく、L-カルニチンの活性を阻害する可能性があります 。 それは、エネルギー産生に不可欠なプロセスであるβ酸化のために、長鎖脂肪酸をミトコンドリアに輸送する役割を果たしています .

科学的研究の応用

D-Carnitine has several scientific research applications, including:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Studied for its role in energy metabolism and its effects on cellular processes.

Industry: Utilized in the production of dietary supplements and pharmaceuticals.

作用機序

D-カルニチンは、ミトコンドリア内膜を横切る長鎖脂肪酸の輸送におけるキャリア分子として機能します。 それは、これらの脂肪酸がミトコンドリアに侵入することを促進し、そこでβ酸化を受け、アデノシン三リン酸(ATP)の形でエネルギーを生成します 。 D-カルニチン自体は生物学的に活性ではなく、L-カルニチンの活性を阻害するため、生物系では効果が低くなります .

類似の化合物:

L-カルニチン: カルニチンの生物学的に活性な形態で、脂肪酸代謝に不可欠です。

アセチル-L-カルニチン: 追加のアセチル基を持つL-カルニチンの誘導体で、神経保護特性で使用されます。

プロピオニル-L-カルニチン: L-カルニチンの別の誘導体で、心臓血管の利点のために使用されます.

比較: D-カルニチンは、これらの類似の化合物とは、生物学的活性が欠如している点で異なります。 L-カルニチンとその誘導体は、さまざまな生理学的プロセスに積極的に関与していますが、D-カルニチンはそれらの活性を阻害し、治療的には使用されません 。これは、D-カルニチンをその対応物と比較して、その役割と用途においてユニークなものにします。

生化学分析

Biochemical Properties

D-Carnitine interacts with various enzymes and proteins in biochemical reactions. It is a key player in the carnitine shuttle, a system that transports long-chain fatty acids from the cytosol into the mitochondria for beta-oxidation . D-Carnitine interacts with carnitine palmitoyltransferase type II (CPT II), an enzyme that is essential for this process .

Cellular Effects

D-Carnitine has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, in the context of fatty acid metabolism, D-Carnitine is essential for the efficient production of ATP, the primary energy currency of the cell .

Molecular Mechanism

At the molecular level, D-Carnitine exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to long-chain fatty acyl-CoA esters, forming long-chain acylcarnitines, which can be transported across the mitochondrial membrane. This is a critical step in the beta-oxidation of fatty acids .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of D-Carnitine can change over time. For instance, studies have shown that D-Carnitine’s role in fatty acid oxidation becomes increasingly important during periods of fasting, when the reliance on fatty acids for energy production is heightened .

Dosage Effects in Animal Models

In animal models, the effects of D-Carnitine can vary with different dosages. For example, low doses of D-Carnitine can support normal energy metabolism, while high doses can lead to an overproduction of acylcarnitines, some of which can have toxic effects .

Metabolic Pathways

D-Carnitine is involved in several metabolic pathways, including fatty acid oxidation and the carnitine shuttle. It interacts with enzymes such as CPT II and may influence metabolic flux or metabolite levels .

Transport and Distribution

D-Carnitine is transported and distributed within cells and tissues via specific transporters. The organic cation transporter 2 (OCTN2) is responsible for the uptake of D-Carnitine into cells .

Subcellular Localization

D-Carnitine is primarily localized in the mitochondria, the site of fatty acid oxidation. Its activity and function can be influenced by various factors, including the availability of long-chain fatty acids and the activity of associated enzymes .

準備方法

合成経路と反応条件: D-カルニチンは、化学合成や生体変換など、さまざまな方法で合成できます。 一般的な方法の1つは、ラセミカルニチンの化学的光学分割であり、これによりD-およびL-形態が分離されます 。 別の方法は、特定の酵素を使用して4-ブチロベタインをエナンチオマー的に純粋なD-カルニチンに変換することです.

工業生産方法: D-カルニチンの工業生産には、多くの場合、大規模なバイオプロセスが関与します。 たとえば、ロンザAGが開発した生体変換プロセスは、高収率でエナンチオマー過剰なD-カルニチンを生成します。この方法は、経済的に有利で、工業用途に適したスケーラビリティを備えています。

化学反応の分析

反応の種類: D-カルニチンは、次のようなさまざまな化学反応を起こします。

酸化: D-カルニチンは、カルニチン誘導体に変換するために酸化することができます。

還元: 還元反応は、D-カルニチンを他の関連する化合物に変換することができます。

一般的な試薬と条件: これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応のためのさまざまな触媒が含まれます .

主要な生成物: これらの反応から形成される主要な生成物には、脂肪酸とカルニチンとのエステルであるアシルカルニチンと、他のカルニチン誘導体などがあります .

4. 科学研究アプリケーション

D-カルニチンには、次のようなさまざまな科学研究アプリケーションがあります。

化学: さまざまな化学反応と合成プロセスにおける試薬として使用されます。

生物学: エネルギー代謝における役割とその細胞プロセスへの影響について研究されています。

医学: 潜在的な治療効果について調査されていますが、生物学的活性が欠如しているため、L-カルニチンほど一般的に使用されていません.

類似化合物との比較

L-Carnitine: The biologically active form of carnitine, essential for fatty acid metabolism.

Acetyl-L-Carnitine: A derivative of L-Carnitine with additional acetyl groups, used for its neuroprotective properties.

Propionyl-L-Carnitine: Another derivative of L-Carnitine, used for its cardiovascular benefits.

Comparison: D-Carnitine differs from these similar compounds in its lack of biological activity. While L-Carnitine and its derivatives are actively involved in various physiological processes, D-Carnitine can inhibit their activity and is not used therapeutically . This makes D-Carnitine unique in its role and applications compared to its counterparts.

生物活性

D-carnitine, a stereoisomer of L-carnitine, has garnered attention for its unique biological activities and implications in various metabolic processes. Unlike L-carnitine, which is primarily involved in fatty acid transport into mitochondria for energy production, D-carnitine exhibits distinct metabolic effects that can influence lipid metabolism and overall health. This article reviews the biological activity of D-carnitine, highlighting research findings, case studies, and its potential implications in health and disease.

Overview of D-Carnitine

D-carnitine is a naturally occurring compound that plays a role in cellular metabolism. It is synthesized from trimethyllysine and is involved in the transport of acyl groups across mitochondrial membranes. However, its physiological roles differ significantly from those of L-carnitine.

Key Biological Functions

- Inhibition of Lipid Metabolism : Research indicates that D-carnitine may inhibit lipid catabolism and promote lipotoxicity, leading to increased adipose tissue accumulation.

- Metabolic Regulation : D-carnitine influences glycolysis and protein metabolism while affecting the activity of the tricarboxylic acid (TCA) cycle.

Case Studies and Clinical Observations

- Depression and Acylcarnitines : A study observed altered levels of acylcarnitines in patients with major depressive disorder (MDD), suggesting a potential link between carnitine metabolism and mood disorders. Free carnitine levels were notably altered in these patients, indicating a possible role for carnitines in mental health management .

- Primary Carnitine Deficiency : A clinical case highlighted the treatment of a child with primary carnitine deficiency using L-carnitine supplementation. The treatment led to improved cognitive function and muscle strength, although symptoms related to autism spectrum disorder persisted .

Experimental Studies

A study conducted on Nile tilapia examined the functional differences between L- and D-carnitine. The results demonstrated that:

- D-carnitine feeding resulted in lower acylcarnitine synthesis compared to L-carnitine.

- Fish receiving D-carnitine exhibited higher serum triglyceride concentrations and liver lipid content than those receiving L-carnitine .

Table 1: Comparison of Biological Effects of L-Carnitine vs. D-Carnitine

| Parameter | L-Carnitine | D-Carnitine |

|---|---|---|

| Lipid Catabolism | Promotes fatty acid oxidation | Inhibits fatty acid oxidation |

| Acylcarnitine Synthesis | Increases levels | Decreases levels |

| Serum Triglycerides | Lower levels | Higher levels |

| Liver Lipid Content | Reduced | Increased |

The biological activities of D-carnitine are largely attributed to its interference with normal carnitine metabolism:

- Detoxification Pathways : D-carnitine is metabolized through detoxification pathways that may lead to an accumulation of toxic metabolites if not properly managed.

- Impact on Mitochondrial Function : By affecting mitochondrial function, D-carnitine may disrupt normal energy production processes, leading to metabolic dysregulation.

Safety and Efficacy Concerns

Despite its potential benefits, the use of D-carnitine has raised safety concerns:

- Secondary L-Carnitine Deficiency : The FDA has warned against the use of D-carnitine as it can cause secondary deficiencies in L-carnitine, which is essential for proper metabolic function .

- Clinical Recommendations : Healthcare providers are advised to monitor carnitine levels closely when considering supplementation with D-carnitine.

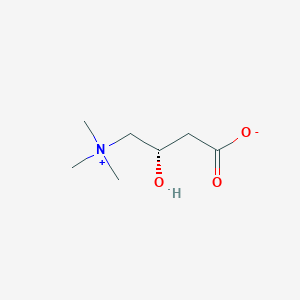

特性

IUPAC Name |

(3S)-3-hydroxy-4-(trimethylazaniumyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3/c1-8(2,3)5-6(9)4-7(10)11/h6,9H,4-5H2,1-3H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHIQHXFUZVPYII-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC(CC(=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+](C)(C)C[C@H](CC(=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

541-14-0 | |

| Record name | (+)-Carnitine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=541-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Carnitine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000541140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Carnitine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARNITINE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U9VY0ZOK7A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。